molecular formula C27H24ClN3O5S B11089369 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

Cat. No.: B11089369
M. Wt: 538.0 g/mol
InChI Key: VVXLGDWTVLLOEU-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the thiazinan family, characterized by its intricate structure. Let’s break it down:

    4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid: (whew, that’s a mouthful!) combines a benzene ring with a thiazinan ring, adorned with various functional groups. The presence of both an imino group and a carbonyl group adds to its chemical complexity.

Preparation Methods

Synthetic Routes: While specific synthetic routes for this compound may vary, here’s a general outline:

  • Thiazinan Ring Formation: : Start with a suitable precursor containing the thiazinan core. Cyclization reactions, often involving sulfur and nitrogen atoms, lead to the formation of the thiazinan ring.

  • Functional Group Installation: : Introduce the chlorophenyl and methoxyphenyl substituents. These can be achieved through nucleophilic aromatic substitution or other suitable methods.

  • Carboxylation: : Finally, attach the benzoic acid moiety to complete the compound.

Industrial Production: Industrial-scale production typically involves efficient and scalable methods, ensuring cost-effectiveness and high yields.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazinan ring may undergo oxidation, leading to various oxidation states.

    Reduction: Reduction of the carbonyl group or other functional groups can yield different derivatives.

    Substitution: The chlorophenyl group is susceptible to substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines) for substitution reactions.

Major Products:
  • Oxidation: Thiazinan ring oxidation products.
  • Reduction: Reduced derivatives.
  • Substitution: Various substituted forms.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a versatile building block for designing novel molecules.

    Biology: Investigating its interactions with biomolecules.

    Medicine: Potential therapeutic agents due to its unique structure.

    Industry: Used in materials science and catalysis.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to inflammation, cell signaling, or enzymatic processes.

Properties

Molecular Formula

C27H24ClN3O5S

Molecular Weight

538.0 g/mol

IUPAC Name

4-[[3-[2-(4-chlorophenyl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C27H24ClN3O5S/c1-36-22-12-10-21(11-13-22)30-27-31(15-14-17-2-6-19(28)7-3-17)24(32)16-23(37-27)25(33)29-20-8-4-18(5-9-20)26(34)35/h2-13,23H,14-16H2,1H3,(H,29,33)(H,34,35)

InChI Key

VVXLGDWTVLLOEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)CCC4=CC=C(C=C4)Cl

Origin of Product

United States

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